N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a piperazine-1-carboxamide derivative featuring a pyrimidin-2-yl substituent on the piperazine ring and a cyclohex-1-en-1-yl-ethylamino-oxoethyl side chain. This compound is structurally distinct due to its combination of a saturated cyclohexenyl group and an aromatic pyrimidine moiety, which may confer unique physicochemical and pharmacological properties .
Properties
Molecular Formula |
C19H28N6O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H28N6O2/c26-17(20-10-7-16-5-2-1-3-6-16)15-23-19(27)25-13-11-24(12-14-25)18-21-8-4-9-22-18/h4-5,8-9H,1-3,6-7,10-15H2,(H,20,26)(H,23,27) |
InChI Key |
WXHGHYFWLQXJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyrimidinyl group, and the attachment of the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in therapeutic settings or industrial processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared below with structurally related piperazine carboxamides to highlight the impact of substituents on yield, melting point, and functional attributes.
Table 1: Comparative Physicochemical Data of Piperazine Carboxamides
Key Observations:
- Substituent Effects on Melting Points : Fluorinated and chlorinated aryl analogs (e.g., A2, A3, 4s) exhibit higher melting points (158–199°C), likely due to increased polarity and intermolecular halogen bonding. In contrast, aliphatic cyclohexenyl substituents in the target compound may reduce crystallinity and lower melting points .
- Yield Variations : Substituent steric and electronic effects influence synthetic yields. For instance, 4-methoxyphenyl derivatives (e.g., 4a) achieve higher yields (70%) compared to ortho-substituted analogs (e.g., A4: 45.2%) due to reduced steric hindrance .
- Pyrimidinyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
